molecular formula C18H19Cl2NO2 B8018202 (S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide

(S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide

Cat. No.: B8018202
M. Wt: 352.3 g/mol
InChI Key: NOWASWVSADZBSZ-OAHLLOKOSA-N
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Description

    Reagents: 3,4-dichlorophenyl intermediate, butyl alcohol, catalysts.

    Conditions: Catalytic hydrogenation or other suitable methods to introduce the hydroxybutyl group.

  • Step 3: Formation of Benzamide Core

      Reagents: Hydroxybutyl intermediate, benzoyl chloride, methylamine.

      Conditions: Amidation reactions under controlled conditions to form the final benzamide structure.

  • Industrial Production Methods

    Industrial production of (S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the hydroxybutyl and benzamide functionalities.

    • Step 1: Preparation of 3,4-dichlorophenyl Intermediate

        Reagents: 3,4-dichlorobenzene, suitable halogenating agents.

        Conditions: Halogenation reactions under controlled temperature and pressure.

    Chemical Reactions Analysis

    Types of Reactions

    (S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide undergoes various chemical reactions, including:

    • Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

        Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

        Conditions: Acidic or basic medium, controlled temperature.

    • Reduction: The compound can be reduced to form alcohols or amines.

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Anhydrous conditions, controlled temperature.

    • Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

        Reagents: Nucleophiles such as amines or thiols.

        Conditions: Solvent medium, controlled temperature.

    Major Products

    The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, alcohols, amines, and substituted phenyl derivatives.

    Scientific Research Applications

    (S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide has several scientific research applications:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Explored for its potential therapeutic applications in treating various diseases.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of (S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

      (S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide analogs: Compounds with similar structures but different substituents.

      Benzamide derivatives: Compounds with a benzamide core but different side chains or functional groups.

      Phenyl derivatives: Compounds with a phenyl group and various substituents.

    Uniqueness

    This compound is unique due to its specific combination of a 3,4-dichlorophenyl group, hydroxybutyl side chain, and benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

    Properties

    IUPAC Name

    N-[(2S)-2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19Cl2NO2/c1-21(18(23)13-5-3-2-4-6-13)12-15(9-10-22)14-7-8-16(19)17(20)11-14/h2-8,11,15,22H,9-10,12H2,1H3/t15-/m1/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NOWASWVSADZBSZ-OAHLLOKOSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(CC(CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN(C[C@@H](CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19Cl2NO2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501173021
    Record name N-[(2S)-2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501173021
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    352.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    142001-90-9
    Record name N-[(2S)-2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=142001-90-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N-[(2S)-2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501173021
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of N-[2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butyl]-N-methylbenzamide (10.5 g) in tetrahydrofuran (100 mL) was added 6N hydrochloric acid (50 mL), and the resulting solution was allowed to stir overnight. The mixture was neutralized with 10N sodium hydroxide, diluted with water, and extracted with dichloromethane. The organic layer was dried and evaporated. The resulting yellow solid was suspended in ether and filtered to give the alcohol as a white solid (8.4 g); MS: m/z=352(M+1).
    Name
    N-[2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butyl]-N-methylbenzamide
    Quantity
    10.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    50 mL
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three

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